molecular formula C18H24N2O2 B7038251 6-Tert-butyl-3-[2-(3,5-dimethylphenyl)-2-hydroxyethyl]pyrimidin-4-one

6-Tert-butyl-3-[2-(3,5-dimethylphenyl)-2-hydroxyethyl]pyrimidin-4-one

Cat. No.: B7038251
M. Wt: 300.4 g/mol
InChI Key: JAXWYMMWKODQQJ-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-[2-(3,5-dimethylphenyl)-2-hydroxyethyl]pyrimidin-4-one is a complex organic compound belonging to the pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-3-[2-(3,5-dimethylphenyl)-2-hydroxyethyl]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the substituents through a series of nucleophilic substitution and addition reactions. For example, the tert-butyl group can be introduced via alkylation using tert-butyl halides, while the hydroxyethyl group can be added through a reaction with ethylene oxide or similar reagents. The dimethylphenyl group can be attached using Friedel-Crafts alkylation or related methods .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-3-[2-(3,5-dimethylphenyl)-2-hydroxyethyl]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The tert-butyl and dimethylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and catalysts (e.g., Lewis acids) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the pyrimidinone ring can produce dihydropyrimidine derivatives .

Scientific Research Applications

6-Tert-butyl-3-[2-(3,5-dimethylphenyl)-2-hydroxyethyl]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Tert-butyl-3-[2-(3,5-dimethylphenyl)-2-hydroxyethyl]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target, but it often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Properties

IUPAC Name

6-tert-butyl-3-[2-(3,5-dimethylphenyl)-2-hydroxyethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12-6-13(2)8-14(7-12)15(21)10-20-11-19-16(9-17(20)22)18(3,4)5/h6-9,11,15,21H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXWYMMWKODQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CN2C=NC(=CC2=O)C(C)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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